molecular formula C25H29NO6 B15182752 9beta,11beta-Epoxy-21-hydroxy-2'-methyl-16beta-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-acetate CAS No. 85959-17-7

9beta,11beta-Epoxy-21-hydroxy-2'-methyl-16beta-5'H-pregna-1,4-dieno(17,16-d)oxazole-3,20-dione 21-acetate

Cat. No.: B15182752
CAS No.: 85959-17-7
M. Wt: 439.5 g/mol
InChI Key: ARLZTNVQUJJXGT-UHFFFAOYSA-N
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Description

9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate is a complex steroidal compound. It is known for its significant role as an intermediate in the synthesis of various corticosteroids, including dexamethasone and betamethasone . This compound is characterized by its unique epoxy and oxazole structures, which contribute to its biological activity.

Preparation Methods

The synthesis of 9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate involves several steps. One common method includes the following steps :

    Hydrolysis Reaction: Sodium sulfite and sodium hydroxide are dissolved in water, followed by the addition of methanol. The raw material is added for hydrolysis, and the reaction is maintained for 3 hours.

    Epoxidation: The compound undergoes epoxidation to form the 9beta,11beta-epoxy structure.

Chemical Reactions Analysis

9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized to form different derivatives, which are useful in the synthesis of corticosteroids.

    Reduction: Reduction reactions can modify the epoxy and oxazole rings, leading to the formation of different products.

    Substitution: Substitution reactions at various positions on the steroid backbone can yield a variety of derivatives with different biological activities.

Common reagents used in these reactions include sodium hydroxide, glacial acetic acid, and various oxidizing and reducing agents .

Scientific Research Applications

9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate has several scientific research applications :

    Chemistry: It serves as a key intermediate in the synthesis of corticosteroids, which are important in various chemical research and industrial applications.

    Biology: The compound is used in the study of steroid metabolism and the development of steroid-based drugs.

    Medicine: It is a crucial intermediate in the production of anti-inflammatory and immunosuppressive drugs like dexamethasone and betamethasone.

    Industry: The compound is used in the large-scale production of corticosteroids, which are essential in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate involves its interaction with specific molecular targets and pathways . The compound exerts its effects by:

    Binding to Glucocorticoid Receptors: It binds to glucocorticoid receptors in the cytoplasm, leading to the activation or repression of target genes.

    Modulating Inflammatory Pathways: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Regulating Immune Responses: It modulates immune responses by affecting the activity of various immune cells.

Comparison with Similar Compounds

9beta,11beta-epoxy-21-hydroxy-2’-methyl-16beta-5’H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate is unique due to its specific epoxy and oxazole structures . Similar compounds include:

These compounds share similar steroid backbones but differ in their specific functional groups and biological activities.

Properties

CAS No.

85959-17-7

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

[2-oxo-2-(5,8,21-trimethyl-18-oxo-2,9-dioxa-7-azahexacyclo[11.8.0.01,3.05,12.06,10.016,21]henicosa-7,16,19-trien-6-yl)ethyl] acetate

InChI

InChI=1S/C25H29NO6/c1-13-26-24(19(29)12-30-14(2)27)20(31-13)10-18-17-6-5-15-9-16(28)7-8-22(15,3)25(17)21(32-25)11-23(18,24)4/h7-9,17-18,20-21H,5-6,10-12H2,1-4H3

InChI Key

ARLZTNVQUJJXGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2(C(O1)CC3C2(CC4C5(C3CCC6=CC(=O)C=CC65C)O4)C)C(=O)COC(=O)C

Origin of Product

United States

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